An In-depth Technical Guide to the Physicochemical Properties of Desmorpholinyl Navitoclax-NH-Me
An In-depth Technical Guide to the Physicochemical Properties of Desmorpholinyl Navitoclax-NH-Me
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core physicochemical properties of "Desmorpholinyl Navitoclax-NH-Me," a conceptual derivative of the well-characterized B-cell lymphoma-2 (Bcl-2) family inhibitor, Navitoclax (ABT-263). As direct experimental data for this specific analog is not publicly available, this document establishes a baseline using the known properties of Navitoclax and provides a predictive analysis of how the specified structural modifications would alter its physicochemical profile. Detailed experimental protocols for determining these key properties are also provided.
Introduction to Navitoclax and Its Analogs
Navitoclax is an experimental, orally active small molecule that acts as a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins, specifically Bcl-2, Bcl-xL, and Bcl-w.[1][2][3][4] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax binds to and neutralizes these survival proteins, thereby restoring the cell's natural apoptotic pathway.[5][6][7] This mechanism has made it a subject of extensive research in oncology.[8][9]
The analog "Desmorpholinyl Navitoclax-NH-Me" represents a targeted modification to the Navitoclax structure. This modification involves the removal of the morpholine ring and its replacement with a methylamino group (-NH-CH₃). Such changes are typically explored during lead optimization to fine-tune properties like solubility, permeability, metabolic stability, and target selectivity. This guide will explore the predicted consequences of this specific structural alteration.
Predicted Physicochemical Properties
The following tables summarize the known physicochemical properties of Navitoclax and the predicted properties for its desmorpholinyl-NH-Me derivative. Predictions are based on established principles of medicinal chemistry.
Table 1: Molecular Properties
| Property | Navitoclax (ABT-263) | Desmorpholinyl Navitoclax-NH-Me (Predicted) | Rationale for Prediction |
| Molecular Formula | C₄₇H₅₅ClF₃N₅O₆S₃[10][11] | C₄₄H₅₂ClF₃N₅O₅S₃ | Removal of C₄H₈O (morpholine) and addition of CH₃N (methylamino). |
| Molecular Weight ( g/mol ) | 974.61[10][11] | 918.55 | Calculated based on the change in molecular formula. |
| Chemical Structure | See Figure 1 | See Figure 1 | Replacement of the morpholin-4-yl group with a methylamino group. |
Figure 1: Chemical Structures Image of Navitoclax structure showing the morpholine group, and the predicted structure of Desmorpholinyl Navitoclax-NH-Me showing the methylamino replacement.
Table 2: Predicted Physicochemical Characteristics
| Property | Navitoclax (ABT-263) | Desmorpholinyl Navitoclax-NH-Me (Predicted) | Rationale for Prediction |
| Aqueous Solubility | Insoluble (<0.1 mg/mL)[10] | Very Insoluble | The replacement of the relatively polar morpholine ether oxygen with a less polar secondary amine and the overall increase in lipophilicity are expected to further decrease aqueous solubility. |
| Lipophilicity (logP) | High (Value not specified)[12][13] | Higher | Removal of the polar ether oxygen from the morpholine ring and its replacement with a smaller amine group is predicted to increase the molecule's overall hydrophobicity. |
| Acidity/Basicity (pKa) | Not specified | pKa of secondary amine ~10-11 | The primary basic center in the modified portion of the molecule would be the new secondary amine. Aliphatic secondary amines typically have a pKa in the range of 10-11. This is a new basic center compared to the tertiary amine of the original morpholine ring. |
Biological Activity and Signaling Pathway
Navitoclax functions by inhibiting anti-apoptotic Bcl-2 family proteins, which are central regulators of the intrinsic apoptosis pathway.[6] The "Desmorpholinyl Navitoclax-NH-Me" derivative, designed as an analog, is presumed to retain this mechanism of action.
The core mechanism involves the following steps:
-
Inhibition of Anti-Apoptotic Proteins : In healthy cells, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic effector proteins (BAK, BAX). In many cancer cells, these anti-apoptotic proteins are overexpressed, preventing apoptosis. Navitoclax acts as a BH3 mimetic, binding to the BH3 groove of Bcl-2/Bcl-xL.[7]
-
Release of Pro-Apoptotic Effectors : By occupying the binding groove, Navitoclax displaces BAK and BAX.[5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : Freed BAK and BAX oligomerize on the mitochondrial outer membrane, forming pores.[6][14]
-
Apoptosome Formation and Caspase Activation : MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates Caspase-9.
-
Execution of Apoptosis : Caspase-9 activates effector caspases (e.g., Caspase-3), which execute the final stages of programmed cell death by cleaving cellular substrates.
Experimental Protocols
The following sections provide detailed methodologies for determining the key physicochemical properties discussed in this guide.
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Objective : To determine the equilibrium concentration of a compound in an aqueous buffer.
-
Materials :
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO), if necessary for creating standards
-
Vials with screw caps
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
0.22 µm or 0.45 µm syringe filters (low-binding)
-
HPLC-UV or LC-MS/MS system
-
-
Procedure :
-
Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Add a precise volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Cap the vial securely and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.
-
After incubation, visually confirm that excess solid remains.
-
Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding syringe filter to avoid particulates in the analytical sample.
-
Prepare a standard calibration curve of the compound in the analysis solvent (e.g., 50:50 acetonitrile/water).
-
Quantify the concentration of the compound in the filtered supernatant using a validated HPLC-UV or LC-MS/MS method by comparing the response to the calibration curve.[15][16]
-
-
Workflow Diagram :
This protocol follows the OECD 107 guideline for the shake-flask method to determine the n-octanol/water partition coefficient.[17]
-
Objective : To measure the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium.
-
Materials :
-
Test compound
-
n-Octanol (HPLC grade), pre-saturated with water
-
Water (HPLC grade), pre-saturated with n-octanol
-
Appropriate buffer if determining logD (pH-dependent)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument (HPLC-UV, LC-MS, or UV-Vis spectrophotometer)
-
-
Procedure :
-
Phase Preparation : Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate for at least 24 hours.
-
Stock Solution : Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 mol/L.[18]
-
Partitioning : In a centrifuge tube, combine a known volume of the stock solution with the other phase. Varying volume ratios of octanol to water (e.g., 1:1, 2:1, 1:2) should be tested.
-
Equilibration : Cap the tubes and shake them for a sufficient time to reach equilibrium. This can range from several minutes to hours. A preliminary experiment should determine the required time.
-
Phase Separation : Separate the two phases by centrifugation (e.g., 2000 x g for 10 minutes) until a clear separation is visible.
-
Quantification : Carefully remove an aliquot from both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).[19]
-
Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous. The final value is expressed as logP.
-
Potentiometric titration is a highly accurate method for pKa determination.[20][21]
-
Objective : To determine the dissociation constant(s) of a compound by measuring pH changes during titration with an acid or base.
-
Materials :
-
Test compound
-
Calibrated pH meter and electrode
-
Autotitrator or a precision burette
-
Standardized titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[20]
-
Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[20]
-
Co-solvent (e.g., methanol or DMSO) for poorly soluble compounds
-
Nitrogen gas for purging
-
-
Procedure :
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[20]
-
Dissolve a precisely weighed amount of the test compound in a solution of water (or a water/co-solvent mixture) containing the background electrolyte.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
For a basic compound, titrate the solution with a standardized acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized base (e.g., 0.1 M NaOH).
-
Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.
-
Perform at least three replicate titrations to ensure reproducibility.[20]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Navitoclax used for? [synapse.patsnap.com]
- 4. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 8. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. ABT-263 (Navitoclax) (#79381) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. The role of lymphatic transport on the systemic bioavailability of the Bcl-2 protein family inhibitors navitoclax (ABT-263) and ABT-199 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rc.usf.edu [rc.usf.edu]
- 20. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. medwinpublishers.com [medwinpublishers.com]
